3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Descripción

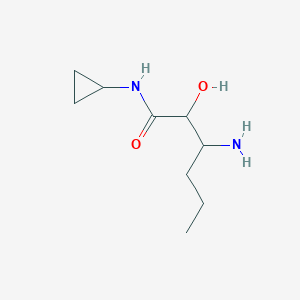

Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-N-cyclopropyl-2-hydroxyhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-2-3-7(10)8(12)9(13)11-6-4-5-6/h6-8,12H,2-5,10H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNGSSWBFKDSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)NC1CC1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609865 | |

| Record name | 3-Amino-N-cyclopropyl-2-hydroxyhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402958-32-1 | |

| Record name | 3-Amino-N-cyclopropyl-2-hydroxyhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Asymmetric Synthetic Methodologies for 3 Amino N Cyclopropyl 2 Hydroxyhexanamide

Enantioselective Conjugate Addition Strategies

A fundamental approach to establishing the stereochemistry at the C3 position of 3-amino-N-cyclopropyl-2-hydroxyhexanamide involves the enantioselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. This method sets the stage for the subsequent introduction of the hydroxyl group at the C2 position.

Diastereoselective Addition of Chiral Lithium Amides to α,β-Unsaturated Esters

The diastereoselective addition of chiral lithium amides to α,β-unsaturated esters is a powerful and well-established method for the synthesis of β-amino esters. In the context of synthesizing the target molecule, a notable example involves the addition of a chiral lithium amide to an appropriate α,β-unsaturated ester precursor.

One documented approach utilizes (S)-N-benzyl-1-phenylethylamine as the chiral source. This amine is deprotonated with a strong base, typically n-butyllithium, to form the corresponding chiral lithium amide. This amide then undergoes a 1,4-conjugate addition to an α,β-unsaturated ester, such as t-butyl sorbate (B1223678). The reaction proceeds through a highly organized transition state, where the chiral lithium amide directs the facial selectivity of the addition to the β-carbon of the ester, thereby creating the desired (S)-stereocenter at the C3 position of the hexanamide (B146200) backbone. The resulting product is a β-amino ester with a high degree of stereocontrol.

The general reaction is as follows:

Lithium (S)-N-benzyl-1-phenylethylamide + t-Butyl sorbate → (S)-3-(N-benzyl-N-(1-phenylethyl)amino)hex-4-enoate

Following the conjugate addition, the resulting enolate is typically quenched to afford the β-amino ester. This intermediate is then carried forward to the hydroxylation step.

Influence of Chiral Auxiliaries and Ligands on Stereochemical Outcome

The stereochemical outcome of the conjugate addition is profoundly influenced by the nature of the chiral auxiliary or ligand employed. The structure of the chiral amine used to form the lithium amide is paramount in determining the enantioselectivity and diastereoselectivity of the reaction.

The use of C2-symmetric chiral amines, such as those derived from (R,R)- or (S,S)-1,2-diamino-1,2-diphenylethane, has been shown to be highly effective in controlling the stereochemistry of conjugate additions. acs.org These ligands form well-defined chelated transition states with the lithium cation, which in turn creates a highly asymmetric environment around the reactive centers. This organization dictates the trajectory of the enoate, leading to excellent levels of stereochemical induction.

The choice of the ester group on the α,β-unsaturated substrate can also play a role in the stereoselectivity. Sterically bulky esters, such as tert-butyl esters, can enhance the facial bias during the nucleophilic attack, leading to improved diastereomeric ratios. Furthermore, the solvent system and reaction temperature are critical parameters that must be optimized to achieve maximum stereoselectivity. Non-polar solvents like toluene (B28343) or hexane (B92381) are often preferred to minimize competing achiral pathways, and low temperatures (e.g., -78 °C) are typically employed to enhance the stability of the chiral transition state assembly.

| Chiral Amine/Ligand | Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Lithium (S)-N-benzyl-1-phenylethylamide | t-Butyl sorbate | High (not specified) | High (not specified) | CN103288671A |

| (R)-1TA (Koga-type tetramine) | Methyl cinnamate | >20:1 | 93% | acs.org |

| (R)-2TA (Koga-type tetramine) | Methyl crotonate | >20:1 | 78% | acs.org |

Diastereoselective Hydroxylation Approaches

With the C3 stereocenter established, the next critical step is the introduction of the hydroxyl group at the C2 position with the correct relative stereochemistry to afford the syn-α-hydroxy-β-amino acid derivative.

Electrophilic Hydroxylation of β-Amino Enolates using Oxaziridines

A highly effective method for the diastereoselective hydroxylation of β-amino esters is the electrophilic hydroxylation of the corresponding enolate with an oxaziridine (B8769555) reagent. Following the conjugate addition of the chiral lithium amide, the resulting lithium enolate can be intercepted in situ with an electrophilic oxygen source.

N-sulfonyloxaziridines, such as camphorsulfonyloxaziridine, are widely used for this purpose. These reagents are electrophilic at the oxygen atom and readily transfer it to the enolate. The stereochemical outcome of this hydroxylation is directed by the existing chiral center at the β-position. The bulky substituent at C3 shields one face of the enolate, forcing the oxaziridine to attack from the less hindered face, resulting in the formation of the syn-diastereomer.

A specific example is the use of camphorsulfonyloxaziridine to oxidize the enolate formed from the conjugate addition of (S)-N-benzyl-1-phenylethylamine to t-butyl sorbate. This sequence yields the desired (2R, 3S)-α-hydroxy-β-amino ester with high diastereoselectivity. The use of racemic trans-N-sulfonyloxaziridines has also been reported to provide high diastereoselectivities, offering a more economical alternative to the enantiopure reagent.

Substrate-Controlled Asymmetric Induction in Hydroxylation Reactions

The high diastereoselectivity observed in the hydroxylation of β-amino enolates is a prime example of substrate-controlled asymmetric induction. The pre-existing stereocenter at the C3 position, which bears a bulky amino group, effectively dictates the stereochemical course of the subsequent reaction at the adjacent C2 position.

The enolate formed from the β-amino ester can adopt a conformation that minimizes steric interactions. In this preferred conformation, one of the diastereotopic faces of the enolate is sterically encumbered by the substituent at the C3 position. Consequently, the electrophilic hydroxylating agent, the oxaziridine, preferentially approaches from the less hindered face. This substrate-inherent bias is often strong enough to override the influence of any chirality present in the hydroxylating agent, allowing for the use of racemic or achiral oxaziridines without a significant loss of diastereoselectivity.

The efficiency of this substrate control is dependent on the size and nature of the protecting groups on the β-amino moiety. Larger protecting groups generally lead to higher levels of diastereoselectivity in the hydroxylation step.

| Enolate Precursor | Hydroxylating Agent | Diastereoselectivity (syn:anti) | Reference |

| Enolate from (S)-3-(N-benzyl-N-(1-phenylethyl)amino)hex-4-enoate | Camphorsulfonyloxaziridine | High (not specified) | CN103288671A |

| Various β-amino enolates | Racemic trans-N-sulfonyloxaziridines | High | Generic finding |

Multi-Step Convergent and Divergent Synthetic Routes

A divergent synthesis allows for the creation of a library of related compounds from a common intermediate. In the context of this compound, a divergent strategy could be employed after the initial conjugate addition. The resulting β-amino ester could serve as a branching point. One portion could be hydroxylated to give the syn-product as described. Another portion could be subjected to conditions that favor the formation of the anti-diastereomer, for example, through a reduction of the corresponding α-keto-β-amino ester with a different reducing agent. Furthermore, the amino and carboxyl groups could be functionalized in various ways to produce a range of analogues for structure-activity relationship studies. For example, a catalytic enantioselective addition of glyoxylate (B1226380) cyanohydrin to imines has been reported as a method for the divergent and scalable synthesis of α-hydroxy/keto-β-amino acid analogues. nih.gov

Sequential Reactions for the Introduction and Control of Multiple Stereogenic Centers

The creation of the vicinal amino alcohol functionality with two contiguous stereocenters in this compound requires sophisticated synthetic strategies. A powerful approach involves the use of sequential, one-pot reactions where multiple carbon-carbon and carbon-heteroatom bonds are formed with a high degree of stereocontrol.

One such notable methodology is the tandem catalytic asymmetric synthesis that generates three continuous stereocenters. This process begins with the hydroboration of an N-tosyl substituted ynamide using diethylborane, which results in a highly regioselective formation of a β-amino alkenyl borane. This intermediate then undergoes an in-situ transmetalation from boron to zinc, yielding a β-amino alkenyl zinc reagent. The subsequent enantioselective addition of this organozinc reagent to an aldehyde is catalyzed by an enantioenriched amino alcohol, such as morpholino isoborneol (B83184) (MIB). This key step establishes one of the stereocenters, producing a β-hydroxy enamine with good to excellent enantioselectivity. The resulting zinc β-alkoxy enamine can then be subjected to a tandem diastereoselective cyclopropanation in the same reaction vessel. This one-pot procedure is highly efficient, leading to the formation of amino cyclopropyl (B3062369) carbinols with the desired three continuous stereocenters. nih.gov The direct, enantioselective, and diastereoselective synthesis of these carbinols is highly desirable as they are precursors to biologically relevant compounds. nih.gov

Another key strategy in asymmetric synthesis is the use of chiral auxiliaries. The tert-butanesulfinamide (tBS) reagent, for instance, has proven to be highly effective for the asymmetric synthesis of a wide array of chiral amines. nih.gov This method typically involves three main steps: the condensation of tBS with a carbonyl compound to form a sulfinylimine, the subsequent nucleophilic addition to the C=N bond which is directed by the chiral sulfinyl group, and finally, the cleavage of the tert-butanesulfinyl group to reveal the chiral amine. nih.gov This approach allows for the reliable and predictable formation of a stereocenter at the amino-bearing carbon.

The table below summarizes a selection of reactants and catalysts used in the sequential asymmetric synthesis of related amino alcohol structures.

| Reactant/Catalyst | Role in Synthesis | Reference |

| N-tosyl substituted ynamides | Starting material for the formation of β-amino alkenyl boranes. | nih.gov |

| Diethylborane | Reagent for hydroboration. | nih.gov |

| Morpholino isoborneol (MIB) | Chiral catalyst for enantioselective C-C bond formation. | nih.gov |

| tert-Butanesulfinamide (tBS) | Chiral amine reagent for asymmetric amine synthesis. | nih.gov |

| Candida antarctica lipase (B570770) B (CALB) | Biocatalyst for kinetic resolution or esterification. | researchgate.net |

| ω-Transaminase | Biocatalyst for the stereoselective introduction of an amino group. | researchgate.net |

Optimization of Reaction Conditions for Enantiopure (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Production

The production of the specific (2S,3S) diastereomer of this compound in high enantiomeric and diastereomeric purity necessitates meticulous optimization of reaction parameters. This involves a systematic investigation of temperature, solvent, catalyst loading, and the nature of reagents to maximize the yield and stereoselectivity of the desired product.

In the context of the tandem synthesis of amino cyclopropyl carbinols, the choice of catalyst and reaction conditions is paramount. The use of a catalyst derived from an enantioenriched amino alcohol like morpholino isoborneol (MIB) in the addition of the vinylzinc intermediate to an aldehyde has been shown to yield β-hydroxy enamines with enantioselectivities ranging from 54% to 98%. nih.gov The subsequent tandem cyclopropanation proceeds with high diastereoselectivity, often greater than 20:1, and enantioselectivities between 76% and 94%. nih.gov

Biocatalytic approaches also offer a high degree of specificity, and the optimization of these reactions is crucial for their synthetic utility. For the synthesis of chiral amino acids like (S)-cyclopropylglycine, which shares structural motifs with the target compound, an NADH-driven biocatalytic system has been developed. mdpi.com The optimization of this system involved a detailed study of several parameters. The ideal conditions for the asymmetric amination of cyclopropyl-glyoxylic acid potassium salt were found to be a pH of 8.0 and a temperature of 40 °C. mdpi.com Furthermore, a cofactor (NADH) concentration of 0.6 mM and a 3-fold molar excess of the ammonium (B1175870) formate (B1220265) donor relative to the substrate were identified as optimal for achieving high conversion and enantioselectivity. mdpi.com

The following table presents optimized reaction conditions for related asymmetric syntheses, which can inform the production of (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide.

| Parameter | Optimized Value/Condition | Outcome | Reference |

| Catalyst | Morpholino isoborneol (MIB) | High enantioselectivity (up to 98% ee) in β-hydroxy enamine formation. | nih.gov |

| Diastereomeric Ratio | >20:1 | In tandem cyclopropanation of β-alkoxy enamines. | nih.gov |

| pH (Biocatalysis) | 8.0 | Optimal for asymmetric amination. | mdpi.com |

| Temperature (Biocatalysis) | 40 °C | Optimal for enzyme activity. | mdpi.com |

| Cofactor Concentration (NADH) | 0.6 mM | Efficient cofactor regeneration and reaction rate. | mdpi.com |

| Reagent Ratio | 3:1 (Ammonium formate to substrate) | Maximizes product yield in biocatalytic amination. | mdpi.com |

Emerging Catalytic Asymmetric Syntheses and Transformations for this compound Analogs

The field of asymmetric catalysis is continuously evolving, with new methodologies being developed that offer greater efficiency, selectivity, and sustainability. For the synthesis of complex molecules like this compound and its analogs, biocatalysis is an increasingly important area of research.

One emerging strategy involves multi-step biocatalytic cascades. For example, prochiral bicyclic diketones have been successfully transformed into single diastereomers of 3-substituted cyclohexylamine (B46788) derivatives through a three-step enzymatic sequence. researchgate.net The first chiral center is established by a C-C hydrolase, such as 6-oxocamphor hydrolase, which induces a stereoselective hydrolysis. The resulting keto acid can then be esterified in a step catalyzed by a lipase, like Candida antarctica lipase B (CALB). The final and crucial introduction of the amino group to create the second stereocenter is achieved using a stereocomplementary ω-transaminase. researchgate.net Impressively, the first two steps of this cascade can be performed concurrently in a one-pot setup, leading to high conversions and excellent enantiomeric excess (>99%). researchgate.net

Stereochemical Purity and Control in 3 Amino N Cyclopropyl 2 Hydroxyhexanamide Synthesis

Achieving High Diastereoselectivity in Carbon-Carbon and Carbon-Oxygen Bond Forming Reactions

The synthesis of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide necessitates the creation of two adjacent stereocenters at the C2 and C3 positions. The relative configuration of these centers, known as diastereoselectivity, is crucial for the final compound's desired properties. A common strategy to establish this stereochemistry involves the diastereoselective functionalization of a prochiral starting material, such as an ester of sorbic acid.

One patented method describes a synthetic route commencing with t-butyl sorbate (B1223678). google.com This approach leverages a chiral amine, (S)-N-benzyl-1-phenylethylamine, to induce diastereoselectivity in an addition reaction. This is followed by an oxidation step using camphorsulfonyloxaziridine to introduce the hydroxyl group, thereby forming the chiral amine intermediate with the desired stereochemistry. google.com While the patent outlines the general strategy, specific diastereomeric ratios achieved in these steps are often detailed in process chemistry literature.

Another key transformation is the formation of the α-hydroxy-β-amino ester moiety. Lewis acid-catalyzed three-component condensation reactions of an aldehyde, an amine, and a ketene (B1206846) silyl (B83357) acetal (B89532) have been shown to produce syn α-hydroxy-β-amino esters with high diastereoselection. nih.gov The choice of Lewis acid and reaction conditions can significantly influence the diastereomeric outcome.

The epoxidation of α,β-unsaturated esters, followed by regioselective and stereospecific ring-opening with an amine, is another powerful strategy. For instance, the epoxidation of ethyl trans-β-methylcinnamate with m-chloroperbenzoic acid (m-CPBA) can proceed with notable stereoselectivity. rubingroup.org The subsequent aminolysis of the resulting epoxide can occur with inversion of configuration, leading to the desired syn or anti amino alcohol, depending on the epoxide's stereochemistry and the reaction mechanism. The diastereoselectivity of such epoxidation reactions can be influenced by various factors, including the choice of oxidant and the presence of directing groups. rubingroup.org

Table 1: Diastereoselective Reactions in the Synthesis of α-Hydroxy-β-Amino Acid Derivatives

| Reaction Type | Substrate | Reagents/Catalyst | Diastereomeric Ratio (syn:anti) | Reference |

| Three-Component Condensation | Aldehyde, Benzylamine, Ketene Silyl Acetal | Lewis Acid | High syn-selectivity | nih.gov |

| Epoxidation | Ethyl trans-β-methylcinnamate | m-CPBA | High (E)-selectivity | rubingroup.org |

Methods for Enhancing Enantiomeric Excess in Chiral Synthetic Intermediates

Achieving a high enantiomeric excess (e.e.) in chiral intermediates is fundamental to producing a final active pharmaceutical ingredient that is free from unwanted stereoisomers. Various techniques are employed to enhance the enantiomeric purity of the synthetic building blocks leading to this compound.

Biocatalysis has emerged as a powerful tool for asymmetric synthesis. Engineered amine dehydrogenases (AmDHs) have been successfully used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with excellent enantioselectivity (>99% e.e.). frontiersin.org This approach offers a green and efficient alternative to traditional chemical methods. Similarly, the asymmetric desymmetrization of meso-epoxides using chiral catalysts can provide access to enantioenriched β-amino alcohols with high yields and enantioselectivities (up to 99% e.e.). rsc.org

Organocatalysis provides another avenue for enantioselective transformations. For example, the enantioselective radical C-H amination of alcohols can produce chiral β-amino alcohols. nih.gov This method utilizes a multi-catalytic system to achieve both high regio- and enantioselectivity.

Crystallization-induced dynamic resolution is a powerful technique for enhancing the enantiomeric excess of a product. In some cases, a racemic or diastereomeric mixture can be equilibrated in solution while one desired stereoisomer selectively crystallizes, thereby driving the equilibrium towards the formation of that isomer.

Table 2: Enantioselective Methods for Chiral Intermediates

| Method | Substrate Type | Catalyst/Enzyme | Achieved Enantiomeric Excess (e.e.) | Reference |

| Asymmetric Reductive Amination | α-Hydroxy Ketones | Engineered Amine Dehydrogenase (AmDH) | >99% | frontiersin.org |

| Asymmetric Desymmetrization | meso-Epoxides | Chiral Fe(III) Complex | up to 99% | rsc.org |

| Enantioselective Radical C-H Amination | Alcohols | Iridium Photocatalyst / Chiral Copper Complex | 94% | nih.gov |

Retention and Inversion of Stereochemistry During Functional Group Interconversions

Once the desired stereocenters are established, it is crucial to maintain their configuration throughout the remaining synthetic steps. Functional group interconversions, such as the amidation of the carboxylic acid moiety to form the final N-cyclopropyl amide, must proceed without racemization or epimerization.

The coupling of a chiral α-hydroxy-β-amino acid with an amine, in this case, cyclopropylamine (B47189), is a critical step. The choice of coupling reagents is paramount to prevent racemization at the α-carbon. Reagents known to minimize racemization, such as those that avoid the formation of highly activated and planar intermediates, are typically employed. The use of certain peptide coupling agents in combination with specific solvents and at controlled temperatures can ensure the retention of stereochemical integrity. nih.gov For example, the use of N,N'-dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is a classic combination aimed at suppressing racemization during amide bond formation.

In some synthetic strategies, a planned inversion of stereochemistry at a specific center is a key step. For instance, an S_N2 reaction, such as the ring-opening of a chiral epoxide with a nucleophile, proceeds with inversion of configuration at the attacked carbon atom. This allows for the controlled installation of a functional group with the opposite stereochemistry to that of the starting epoxide.

The reduction of an N-protected amino acid to the corresponding amino alcohol is another common transformation. The use of mild reducing agents, such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®), can effectively reduce the carboxylic acid without affecting the stereocenter. researchgate.net

The careful selection of reagents and reaction conditions for each functional group interconversion is therefore essential to ensure that the final this compound is obtained with the correct and high level of stereochemical purity.

Mechanistic Investigations of 3 Amino N Cyclopropyl 2 Hydroxyhexanamide Formation

Elucidation of Reaction Pathways through Experimental Probes

Understanding the reaction mechanism for the formation of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide necessitates the use of various experimental probes to map out the transformation step-by-step. While a dedicated study on this specific molecule is not extensively published, the principles for elucidating such pathways are well-established in the synthesis of related amino alcohols and amides.

One common approach involves the use of isotopic labeling . For instance, incorporating a deuterium (B1214612) label at specific positions in the starting materials can help track the movement of atoms throughout the reaction. The position of the label in the final product, as determined by techniques like NMR spectroscopy or mass spectrometry, can confirm or rule out proposed intermediates and transition states. For example, in the synthesis of a deuterated version of the target compound, (3S)-3-Amino-N-cyclopropyl-2-hydroxy-hexanamide-d4, such labeling is crucial for its use as an internal standard in analytical studies. pharmaffiliates.com

Catalyst screening and modification serve as another powerful experimental probe. The synthesis of vicinal amino alcohols often relies on metal-catalyzed reactions, where the choice of metal and ligand can dramatically influence the reaction pathway and its stereochemical outcome. nih.govacs.org For instance, in related syntheses, iridium and ruthenium complexes have been shown to be effective, and the enantioselectivity is highly dependent on the chiral ligand employed. nih.govorganic-chemistry.org By systematically varying the catalyst, chemists can gain insights into the structure of the catalytically active species and the nature of the key bond-forming steps. The development of biocatalytic methods, using enzymes like hydrolases or amidases, also offers a highly selective reaction pathway that can be probed by studying enzyme kinetics and substrate specificity. nih.gov

Kinetic studies are also fundamental. By measuring the reaction rates under different concentrations of reactants and catalysts, a rate law can be determined. This mathematical expression provides strong evidence for the molecularity of the rate-determining step of the reaction. For example, observing a first-order dependence on both the catalyst and a key substrate would suggest their involvement in the slowest step of the reaction.

Finally, the isolation and characterization of reaction intermediates can provide direct evidence for a proposed pathway. While often challenging due to their transient nature, techniques such as low-temperature spectroscopy can sometimes allow for the observation of these fleeting species. In the absence of direct isolation, trapping experiments, where a reactive species is added to intercept an intermediate, can also provide compelling evidence for its existence.

Analysis of Transition State Geometries and Energetics in Stereoselective Processes

The stereochemistry of this compound is a direct consequence of the energy differences between various diastereomeric transition states during the key bond-forming reactions. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing these transient structures. researchgate.net

In the formation of vicinal amino alcohols, the crucial step often involves the addition of a nucleophile to a carbonyl group. The facial selectivity of this addition is determined by the relative energies of the competing transition states. For a reaction to be highly stereoselective, the energy barrier for the transition state leading to the desired (2S, 3S) or (2S, 3R) isomer must be significantly lower than that of the other possible stereoisomers. researchgate.net

Computational studies on analogous systems, such as the reaction of amines with epoxides to form amino alcohols, have shown that the transition state geometry is influenced by several factors, including hydrogen bonding and the coordination of the reactants to a catalyst. researchgate.net These studies calculate the interatomic distances and angles in the transition state, providing a three-dimensional picture of the atoms as the new carbon-carbon or carbon-nitrogen bond is being formed. researchgate.net

For instance, in a catalyzed reaction, the chiral ligand creates a specific asymmetric environment around the metal center. The substrates will preferentially bind to the catalyst in a way that minimizes steric hindrance, leading to a favored transition state geometry. The table below illustrates hypothetical energy differences for transition states in a stereoselective reaction, based on findings in related literature.

| Transition State | Stereochemical Outcome | Calculated Relative Energy (kJ/mol) | Predicted Major/Minor Product |

|---|---|---|---|

| TS-1 (pro-S) | (2S, 3S) | 0.0 | Major |

| TS-2 (pro-R) | (2R, 3S) | 15.2 | Minor |

| TS-3 (pro-S) | (2S, 3R) | 18.5 | Minor |

| TS-4 (pro-R) | (2R, 3R) | 25.1 | Minor |

This table is illustrative and based on typical energy differences found in computational studies of stereoselective reactions.

The energy values in the table demonstrate that a lower relative energy for a specific transition state directly correlates with the formation of the major product. The larger the energy difference between the competing transition states, the higher the diastereomeric or enantiomeric excess of the product.

Understanding Regioselectivity and Stereoselectivity Control Elements

The precise control over both regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms) is paramount in the synthesis of this compound. This control is typically achieved through the strategic use of catalysts, directing groups, and optimized reaction conditions.

Catalytic Control: Asymmetric catalysis is a primary strategy for controlling stereoselectivity. Chiral catalysts, whether they are metal complexes with chiral ligands or enzymes, create a chiral environment that forces the reaction to proceed through a lower energy pathway for one stereoisomer over others. ineosopen.org In the synthesis of amino alcohols, catalysts can influence both the enantioselective addition to a carbonyl group and the stereoselective reduction of a ketone. organic-chemistry.org

Substrate and Directing Group Control: The structure of the starting materials themselves can have a profound impact on selectivity. The use of a directing group, which is a functional group on the substrate that interacts with the catalyst to position it for a specific outcome, is a common tactic. For instance, an amide group can coordinate to a metal catalyst, directing a reaction to a nearby site with high regioselectivity. acs.org In the context of amino acid-derived substrates, the existing stereocenter of the amino acid can also influence the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled diastereoselection.

The following table, based on findings for related reactions, illustrates how different control elements can influence the outcome of a reaction.

| Control Element | Observed Selectivity | Typical Yield (%) | Reference Principle |

|---|---|---|---|

| Chiral Ligand A on Metal Catalyst | High Enantioselectivity (95% ee) | 85 | Asymmetric Catalysis ineosopen.org |

| Achiral Catalyst | Racemic Mixture (0% ee) | 90 | Standard Catalysis |

| Directing Group Present | High Regioselectivity (>98:2) | 78 | Directed Metalation acs.org |

| No Directing Group | Mixture of Regioisomers | 60 | Steric/Electronic Control Only |

| Enzymatic (Biocatalysis) | Excellent Enantio- and Regioselectivity | 92 | Enzyme Specificity nih.gov |

This table is illustrative, drawing on principles from the cited literature to show the impact of different control strategies.

Biochemical Interactions and Enzymatic Target Engagement of 3 Amino N Cyclopropyl 2 Hydroxyhexanamide

Characterization of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide as a Ligand for Proteases

This compound is recognized as a crucial building block for a class of peptidomimetic inhibitors that target viral proteases, specifically the HCV NS3/4A serine protease. nih.gov The NS3/4A protease is essential for the replication of the hepatitis C virus, as it is responsible for cleaving the viral polyprotein into functional non-structural proteins. nih.gov Inhibitors designed to block the active site of this enzyme are a cornerstone of direct-acting antiviral (DAA) therapy for hepatitis C. medchemexpress.com

The chemical structure of this compound contains key features that are characteristic of protease inhibitors. These features are designed to mimic the natural substrates of the protease, thereby enabling the compound to bind to the enzyme's active site and block its catalytic function. Its role as a precursor to Telaprevir (B1684684), a potent protease inhibitor, underscores its significance as a ligand for this enzyme class. nih.gov

Biochemical Assays for Evaluating Enzyme-Compound Binding and Inhibition Mechanisms (e.g., Ki determinations for enzymatic activity modulation)

The evaluation of compounds like this compound and its derivatives as protease inhibitors involves a variety of biochemical assays. These assays are designed to determine the compound's binding affinity, inhibitory potency (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50), and mechanism of action.

A common method is the use of enzymatic assays that monitor the cleavage of a synthetic substrate by the protease in the presence and absence of the inhibitor. These assays often employ a fluorogenic peptide substrate that, upon cleavage by the NS3/4A protease, releases a fluorescent signal. The reduction in the rate of fluorescence generation in the presence of the inhibitor allows for the calculation of its inhibitory potency. For instance, the steady-state inhibitory constant (Ki) of Telaprevir against the genotype 1 NS3/4A protease has been determined to be 7 nM. natap.org

Another critical tool is the HCV replicon system . This cell-based assay utilizes human hepatoma cell lines that contain a subgenomic or full-length HCV RNA that can replicate autonomously. The effectiveness of an inhibitor is measured by its ability to reduce the level of viral RNA or protein within these cells, providing a more biologically relevant measure of its antiviral activity (expressed as the effective concentration, EC50). researchgate.net

While specific Ki values for this compound as a standalone molecule are not extensively reported in publicly available literature, the potent activity of its derivatives highlights the effectiveness of its core structure in binding to the protease.

| Assay Type | Purpose | Key Parameters Measured |

| Enzymatic Assay (FRET-based) | To determine the direct inhibitory effect of a compound on the protease's catalytic activity. | Ki, IC50 |

| HCV Replicon System | To assess the antiviral activity of a compound in a cell-based model of HCV replication. | EC50, CC50 (cytotoxicity) |

| Surface Plasmon Resonance (SPR) | To measure the kinetics of binding and dissociation between the inhibitor and the enzyme. | Kon, Koff, KD |

| Isothermal Titration Calorimetry (ITC) | To determine the thermodynamic parameters of binding, such as enthalpy and entropy. | ΔH, ΔS, KD |

Role of Specific Functional Groups in Mediating Enzyme Recognition and Affinity

The molecular structure of this compound contains several functional groups that are critical for its interaction with the HCV NS3/4A protease active site.

α-Hydroxy-amide: This group is a key feature of many serine protease inhibitors. The hydroxyl group can form a hydrogen bond with the catalytic histidine residue (His57) of the protease, while the amide carbonyl can interact with the oxyanion hole, which is formed by the backbone amides of Gly137 and Ser139. This interaction mimics the transition state of the natural substrate cleavage and is crucial for potent inhibition. nih.gov

N-cyclopropyl group: The cyclopropyl (B3062369) moiety at the P1 position (using protease inhibitor nomenclature) is a well-established feature in potent HCV protease inhibitors. This small, rigid ring fits snugly into the hydrophobic S1 pocket of the protease active site. The conformational constraint of the cyclopropyl group reduces the entropic penalty of binding, thereby enhancing the inhibitor's potency. nih.gov

The combination of these functional groups allows the molecule to effectively occupy the active site of the protease, leading to the inhibition of its enzymatic activity.

Comparative Analysis of Binding Modes with Related Enzyme Ligands

The binding mode of inhibitors containing the this compound scaffold can be inferred from the crystal structures of related compounds, such as Telaprevir, in complex with the HCV NS3/4A protease. These structures reveal a detailed picture of the molecular interactions that underpin the inhibitor's potency.

In the active site, the P1 cyclopropyl group of Telaprevir is buried in the hydrophobic S1 pocket. The α-ketoamide group, which is formed from the α-hydroxy-amide of the intermediate, forms a covalent, yet reversible, bond with the catalytic serine (Ser139). The keto-oxygen atom occupies the oxyanion hole, forming hydrogen bonds with the backbone amides of Gly137 and Ser139, while the adjacent amide nitrogen hydrogen bonds with the catalytic His57. nih.gov

When compared to other HCV protease inhibitors, the importance of the P1 and P2 side chains is a recurring theme. For instance, in a study of ketoamide inhibitors, the largest contribution to the binding energy was found to arise from the hydrophobic interactions of the P1 and P2 groups as they bind to the S1 and S2 pockets. The design of macrocyclic inhibitors, which often incorporate a cyclopropyl or similar constrained ring system at P1, further highlights the strategy of pre-organizing the inhibitor's conformation to favor binding.

The table below summarizes the key interactions of functional groups found in inhibitors related to this compound.

| Functional Group | Interacting Enzyme Residues/Pocket | Type of Interaction |

| P1 Cyclopropyl | S1 pocket | Hydrophobic |

| α-Hydroxy/Keto-amide | His57, Gly137, Ser139 | Hydrogen bonding, Covalent (for keto-amides) |

| P2/P3 Moieties | S2/S3 pockets | Hydrophobic, Hydrogen bonding |

Computational and Theoretical Chemistry Studies of 3 Amino N Cyclopropyl 2 Hydroxyhexanamide

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the three-dimensional structure and electronic characteristics of a molecule like 3-Amino-N-cyclopropyl-2-hydroxyhexanamide. These calculations can predict various molecular properties that govern its reactivity and interactions.

The electronic properties of the constituent functional groups, such as the amino alcohol and the amide, are also amenable to quantum chemical analysis. Studies on amino alcohols help in understanding the hydrogen bonding capabilities and the electrostatic potential of this part of the molecule, which are crucial for protein binding. nih.gov The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies can be calculated to predict sites of nucleophilic and electrophilic attack, offering a window into the molecule's reactivity. mdpi.com

Table 1: Predicted Molecular Properties of this compound and Related Scaffolds

| Property | Predicted Value/Characteristic for Analogous Scaffolds | Significance |

| Conformation | Potential for significant population of E (cis)-amide rotamer. nih.govacs.org | Influences the 3D shape and ability to bind to target proteins. |

| Hydrogen Bonding | The amino and hydroxyl groups act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. nih.gov | Key for forming specific interactions with amino acid residues in an enzyme's active site. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the carbonyl oxygen; positive potential near the amino and hydroxyl protons. | Guides electrostatic interactions with the binding pocket of a target protein. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. |

This table is generated based on findings from studies on structurally similar compounds and general principles of computational chemistry.

Molecular Dynamics Simulations of this compound and its Complexes with Enzymes

Molecular dynamics (MD) simulations provide a dynamic view of a molecule and its interactions with its environment, typically a solvent or a biological macromolecule like an enzyme. For this compound, which has been investigated in the context of inhibiting proteases such as the hepatitis C virus (HCV) NS3/4A protease, MD simulations are crucial for understanding the stability of the enzyme-inhibitor complex.

In typical MD simulations of a ligand-protein complex, the system is solvated in a water box, and the trajectory of all atoms is calculated over time by solving Newton's equations of motion. This allows for the observation of conformational changes in both the ligand and the protein upon binding. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for the ligand within the binding site over the simulation time (e.g., hundreds of nanoseconds) suggests a stable binding mode. RMSF analysis highlights the flexibility of different parts of the protein, indicating which residues are most affected by ligand binding.

For example, MD simulations of peptidomimetic inhibitors bound to proteases often reveal the crucial role of hydrogen bonds and hydrophobic interactions in stabilizing the complex. The stability of these interactions over time is a key indicator of the inhibitor's potential efficacy.

Docking Studies to Predict Binding Orientations and Energetics within Protein Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in structure-based drug design. For this compound, docking studies would be employed to understand how it fits into the active site of a target enzyme, such as a viral protease.

The process involves placing the 3D structure of the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. This function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. Docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the active site.

In studies of protease inhibitors with similar scaffolds, docking has been used to identify critical interactions with the catalytic triad (B1167595) of the enzyme. For instance, the hydroxyl group of the inhibitor often forms a hydrogen bond with a key catalytic residue, mimicking the transition state of the natural substrate. The cyclopropyl (B3062369) group, in the case of this compound, would be explored for its fit into hydrophobic pockets within the active site.

Table 2: Representative Docking Study Results for a Protease Inhibitor with a Similar Scaffold

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | A strong predicted binding affinity to the target protease. |

| Key Interacting Residues | His-57, Asp-81, Ser-139 | Identification of specific amino acids in the active site that form crucial bonds with the inhibitor. |

| Types of Interactions | Hydrogen bonds, van der Waals forces, hydrophobic interactions | The nature of the forces stabilizing the ligand-protein complex. |

| RMSD from Crystal Structure (Å) | 1.2 | A low RMSD value when re-docking a known ligand validates the accuracy of the docking protocol. |

This table presents hypothetical yet representative data based on published docking studies of protease inhibitors.

Theoretical Modeling of Reaction Mechanisms for Synthetic Pathways

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions, providing insights that can help optimize synthetic routes. For this compound, theoretical modeling can be applied to understand the key steps in its synthesis, such as the formation of the amide bond and the stereoselective introduction of the amino and hydroxyl groups.

DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation energies, which are critical for understanding reaction rates. For example, the mechanism of amide bond formation can be studied to understand the role of coupling reagents and catalysts. researchgate.netrsc.orgresearchgate.net Theoretical studies on the acylation of amines can elucidate the favorability of different pathways and the influence of substituents on the reaction outcome. researchgate.netmdpi.com

Similarly, the synthesis of chiral amino alcohols is a well-studied area where computational modeling can predict the stereochemical outcome of a reaction. nih.govacs.org By modeling the transition states of reactions involving chiral catalysts, it is possible to understand the origins of enantioselectivity and to design more efficient synthetic strategies.

Advanced Spectroscopic and Crystallographic Characterization in Research on 3 Amino N Cyclopropyl 2 Hydroxyhexanamide

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 3-Amino-N-cyclopropyl-2-hydroxyhexanamide, NMR studies, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, are crucial for confirming its covalent structure and determining its stereochemistry and conformational preferences.

Expected ¹H NMR Data:

The proton NMR spectrum would be expected to show distinct signals for the various protons in the molecule. The cyclopropyl (B3062369) group would exhibit complex multiplets at higher field. The protons of the hexanamide (B146200) chain, including the α-hydroxy and β-amino protons, would resonate at characteristic chemical shifts, with their coupling constants providing valuable information about their dihedral angles and thus the conformation of the molecule.

Expected ¹³C NMR Data:

The carbon NMR spectrum would complement the proton data, with each carbon atom giving a unique signal. The carbonyl carbon of the amide would appear at a low field, while the carbons of the alkyl chain and cyclopropyl ring would resonate at higher fields.

Conformational Analysis and Stereochemical Assignment:

By analyzing the coupling constants between adjacent protons (e.g., H-C(2)-C(3)-H) and through the use of Nuclear Overhauser Effect (NOE) experiments, the preferred conformation of the hexanamide backbone can be determined. The relative stereochemistry of the hydroxyl and amino groups can be confirmed by comparing the observed NMR data with that of known stereoisomers or through computational modeling.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | ~175 |

| C2 (CH-OH) | ~4.0-4.2 | ~70-75 |

| C3 (CH-NH₂) | ~3.0-3.3 | ~50-55 |

| C4 (CH₂) | ~1.4-1.6 | ~30-35 |

| C5 (CH₂) | ~1.2-1.4 | ~20-25 |

| C6 (CH₃) | ~0.8-1.0 | ~10-15 |

| Cyclopropyl CH | ~2.6-2.8 | ~20-25 |

| Cyclopropyl CH₂ | ~0.4-0.8 | ~5-10 |

| NH₂ | variable | - |

| OH | variable | - |

| NH (amide) | ~7.5-8.0 | - |

Note: These are predicted values based on related structures and general chemical shift ranges. Actual experimental values may vary.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular dichroism (CD) spectroscopy is a powerful technique for assessing the chirality of a molecule and probing its secondary structure, particularly for larger biomolecules like proteins. nih.gov For a smaller chiral molecule like this compound, which possesses two stereocenters, CD spectroscopy can provide a unique spectroscopic fingerprint corresponding to its specific enantiomeric form.

The electronic transitions of the chromophores within the molecule, such as the amide carbonyl group, will interact differently with left and right circularly polarized light, resulting in a characteristic CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of atoms around the chiral centers.

While specific CD spectroscopic data for this compound is not prominently available in scientific literature, the technique is broadly applied to amino acids and their derivatives to confirm their absolute configuration. acs.org For instance, the CD spectra of α-amino acids typically show a positive Cotton effect around 200-220 nm. The introduction of the α-hydroxy group and the N-cyclopropyl amide in the target molecule would be expected to produce a more complex CD spectrum, which could be used for qualitative and quantitative analysis of its enantiomeric purity. nih.gov

X-ray Crystallography of this compound and its Co-crystals with Biological Macromolecules

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state. Obtaining a single crystal of this compound would allow for the precise determination of bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. This would unambiguously confirm the relative stereochemistry of the C2 and C3 centers.

While a crystal structure for the isolated intermediate this compound is not publicly accessible, the crystal structure of the final drug, Telaprevir (B1684684), complexed with the HCV NS3/4A protease has been determined. rcsb.orgresearchgate.net These co-crystal structures reveal the conformation of the 3-amino-N-cyclopropyl-2-oxohexanamide residue (note the oxidation of the hydroxyl to a ketone in the final drug) when bound to its biological target. nih.gov This information is invaluable for understanding the structure-activity relationship and for the rational design of new inhibitors.

Interactive Data Table: Representative Crystallographic Data for Telaprevir in Complex with HCV Protease (PDB ID: 3SV6) rcsb.org

| Parameter | Value |

| Resolution | 1.40 Å |

| Space Group | P 21 21 21 |

| Unit Cell Dimensions (a, b, c) | 59.8 Å, 87.0 Å, 46.7 Å |

| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° |

This crystallographic data for the final drug highlights the importance of the specific stereochemistry of the this compound intermediate in ensuring the correct orientation and binding affinity of Telaprevir to the active site of the HCV protease.

Advanced Mass Spectrometry Techniques for Mechanistic Studies and Metabolite Identification (if applicable, focusing on academic relevance)

Advanced mass spectrometry (MS) techniques, particularly when coupled with chromatographic separation (LC-MS) and tandem mass spectrometry (MS/MS), are essential for confirming the molecular weight of synthetic intermediates and for studying their fragmentation patterns. This information is crucial for structural verification and for identifying potential metabolites in drug metabolism studies.

For this compound, electrospray ionization (ESI) would be a soft ionization technique to produce the protonated molecule [M+H]⁺. Subsequent fragmentation of this ion in the gas phase via collision-induced dissociation (CID) would yield a characteristic fragmentation pattern.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 187.1441 | [M+H]⁺ | Protonated molecule |

| 169.1335 | [M+H - H₂O]⁺ | Loss of water from the hydroxyl group |

| 144.1128 | [M+H - C₃H₅N]⁺ | Cleavage of the cyclopropylamine (B47189) group |

| 116.0863 | [C₅H₁₀NO₂]⁺ | Cleavage of the amide bond |

Note: These are predicted fragments based on common fragmentation pathways for similar compounds. Actual fragmentation may vary depending on the instrument and conditions.

Future Research Trajectories and Academic Significance of 3 Amino N Cyclopropyl 2 Hydroxyhexanamide

Development of Sustainable and Environmentally Benign Synthetic Protocols

The future synthesis of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide and its derivatives will likely pivot away from traditional, often harsh, chemical methods towards more sustainable and environmentally friendly protocols. The growing demand for green chemistry in the pharmaceutical industry makes this a critical area of research. rsc.org Key research directions will focus on biocatalysis and chemo-enzymatic strategies to improve efficiency, reduce waste, and enhance stereoselectivity.

Modern amide bond formation is increasingly moving towards catalytic methods that avoid the use of stoichiometric activating agents, which generate significant waste. rsc.orgrsc.org Biocatalytic approaches, in particular, offer a promising alternative, often proceeding in aqueous media under mild conditions. researchgate.netacs.org Enzymes such as lipases, proteases, and newly engineered amide bond synthetases are central to this effort. researchgate.netnih.gov For a molecule like this compound, a convergent synthesis employing enzymes could be envisioned. For instance, an engineered amine dehydrogenase could be used for the asymmetric synthesis of the chiral amino alcohol core. nih.govmdpi.com Subsequently, a lipase (B570770) or a ligase could catalyze the final amide bond formation between the hydroxy-amino-hexanoic acid precursor and cyclopropylamine (B47189). rsc.org

Another sustainable avenue involves the integration of chemo- and biocatalysis. nih.gov A potential route could utilize nitrile hydratase (NHase) enzymes to convert a nitrile precursor into the corresponding amide, a method that can offer excellent functional group tolerance under environmentally friendly conditions. nih.gov The development of such protocols would not only represent a greener synthetic route but could also provide access to a wider range of chiral analogs. rsc.org

Table 1: Potential Green Synthetic Strategies

| Strategy | Key Biocatalyst/Method | Potential Advantages | Relevant Research Focus |

|---|---|---|---|

| Enzymatic Amide Synthesis | Lipases, Amide Synthetases, Carboxylic Acid Reductases (CARs) researchgate.netacs.org | High selectivity, mild reaction conditions (aqueous buffer, room temp.), reduced by-products. | Engineering enzymes for substrate specificity towards the hexanoic acid backbone and cyclopropylamine. |

| Asymmetric Amination | Engineered Amine Dehydrogenases (AmDHs) nih.govmdpi.com | Direct, one-step synthesis of the chiral amino alcohol core with high enantioselectivity. | Directed evolution of AmDHs to accept α-hydroxy ketone precursors. nih.gov |

| Chemo-enzymatic Routes | Nitrile Hydratase (NHase) with metal catalysis nih.gov | Orthogonal approach to classical amide synthesis, obviating the need for protecting groups. nih.gov | Developing integrated one-pot reactions that are compatible with both the enzyme and the chemical catalyst. |

| Chiral Pool Synthesis | Starting from natural amino acids researchgate.nettandfonline.com | Utilizes readily available, inexpensive chiral starting materials. researchgate.net | Designing efficient multi-step syntheses that maintain stereochemical integrity. |

Exploration of Novel Biological Targets and Enzyme Families Amenable to the this compound Scaffold

The unique structural features of this compound suggest it could interact with a variety of biological targets. The cyclopropyl (B3062369) group, in particular, is a versatile component in modern drug discovery. acs.org It can enhance metabolic stability, increase potency, and provide conformational constraint, which can lead to improved binding affinity and selectivity for a target protein. acs.orghyphadiscovery.com Natural and synthetic compounds containing cyclopropane (B1198618) rings are known to exhibit a wide spectrum of biological activities, including enzyme inhibition and antiviral and antitumor properties. unl.ptresearchgate.net

The β-amino alcohol moiety is also a well-known pharmacophore present in many bioactive molecules and pharmaceuticals. nih.govnih.gov Derivatives of β-amino alcohols have been identified as inhibitors of targets such as Toll-like Receptor 4 (TLR4), which is implicated in inflammatory responses. nih.gov Furthermore, engineered amine dehydrogenases have been explored for the synthesis of a wide range of chiral amino alcohols, highlighting the pharmaceutical relevance of this class of compounds. mdpi.comacs.org

Future research should therefore focus on screening this compound and a library of its analogs against diverse enzyme families. Proteases, kinases, and metabolic enzymes are all plausible targets given the molecule's structure. The cyclopropyl group's ability to reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes could be a significant advantage, potentially reducing drug-drug interactions. hyphadiscovery.com The exploration could also extend to receptors where conformational rigidity is key for selective binding, such as certain G-protein coupled receptors or nuclear receptors like the estrogen receptor, where other cyclopropyl derivatives have been investigated. nih.gov

Table 2: Potential Biological Target Classes

| Target Class | Rationale based on Scaffold | Potential Therapeutic Area |

|---|---|---|

| Proteases (e.g., Serine, Cysteine) | The hydroxyamide structure can mimic a transition state, while the cyclopropyl group can access hydrophobic pockets. | Antiviral, Oncology, Anti-inflammatory |

| Kinases | The amino alcohol and amide groups can form key hydrogen bond interactions in the ATP-binding site. | Oncology, Immunology |

| Metabolic Enzymes (e.g., CYPs, Aldehyde Dehydrogenase) | Cyclopropyl groups can act as mechanism-based inhibitors or enhance metabolic stability. hyphadiscovery.comunl.pt | Metabolic Diseases, Drug Metabolism Studies |

| Toll-like Receptors (TLRs) | The β-amino alcohol motif has been shown to inhibit TLR4 signaling. nih.gov | Sepsis, Autoimmune Diseases |

| Nuclear Receptors | The rigid cyclopropyl group can confer subtype selectivity. nih.gov | Oncology, Endocrinology |

Application in Chemical Probe Development for Unraveling Biological Pathways

Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery. nih.gov The this compound scaffold is well-suited for development into a chemical probe. Chemical probes are essential tools in chemical biology for identifying protein targets and elucidating biological mechanisms of action. researchgate.netresearchgate.net

A key strategy is photoaffinity labeling (PAL), where a photoreactive group is incorporated into the probe's structure. nih.govescholarship.org Upon UV irradiation, the probe forms a covalent bond with its binding target, allowing for subsequent identification via proteomic techniques. acs.org For this scaffold, a photoreactive moiety (e.g., a diazirine or benzophenone) could be appended, likely by modifying the hexyl chain or replacing the cyclopropyl group if it is not essential for binding. The resulting probe could then be used in cell lysates or live cells to "capture" its interacting proteins, helping to deconvolve its mechanism of action. nih.govbenthamscience.com

The development of such probes would be invaluable. If this compound shows a promising phenotype in a cellular screen, a corresponding chemical probe would be the next logical step to validate its target and understand its off-target effects. researchgate.net This approach has been successfully used to identify novel targets for drugs and bioactive small molecules, providing crucial insights into disease pathways. researchgate.netbenthamscience.com

Integration of Artificial Intelligence and Machine Learning in Rational Design and Synthesis of Analogs

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. tandfonline.comnih.gov These technologies can be powerfully applied to the this compound scaffold to accelerate the discovery of potent and selective analogs.

Generative models, a type of AI, can be used for de novo drug design, creating novel molecular structures from scratch that are optimized for specific properties. nih.govoup.com Starting with the this compound core, a generative model could be trained to produce new analogs predicted to have improved binding affinity, selectivity, or better ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. youtube.comnih.gov These models can explore vast chemical space more efficiently than traditional medicinal chemistry approaches. oup.com Reinforcement learning, for instance, can be used to "steer" the generation of molecules toward a desired profile, such as high similarity to a known active compound but with a novel chemical scaffold (scaffold hopping). chemrxiv.org

Furthermore, AI/ML can play a crucial role in predicting quantitative structure-activity relationships (QSAR). scilit.comumk.plbohrium.com By building models based on a small set of synthesized analogs and their measured activities, AI can predict the activity of virtual compounds, helping to prioritize which molecules to synthesize next. This integration of computational and experimental work creates a closed loop of design, synthesis, and testing that can dramatically accelerate the optimization process. bohrium.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3-Amino-N-cyclopropyl-2-hydroxyhexanamide and its hydrochloride salt?

- Methodological Answer : The compound is synthesized as a key intermediate in the production of Telaprevir, a protease inhibitor. The hydrochloride salt form (CAS: 850252-34-5) is typically prepared using Boc-protected intermediates and chiral resolution techniques to ensure stereochemical purity . Purification involves column chromatography and recrystallization, with purity verified via HPLC (>97%) . Critical reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and TCEP (Tris-(2-carboxyethyl)phosphine) may be employed for coupling and reducing disulfide bonds during synthesis .

Q. How is this compound characterized analytically?

- Methodological Answer : Characterization combines NMR (¹H/¹³C) for structural elucidation, mass spectrometry (HRMS) for molecular weight confirmation, and HPLC for purity assessment. The hydrochloride salt’s stability in PBS (pH 7.4) can be evaluated using UV-Vis spectroscopy under controlled storage conditions (e.g., 4°C vs. room temperature) . Surface plasmon resonance (SPR) with gold arrays (TFGAs) may be adapted for studying ligand interactions .

Q. What stability data exist for this compound under varying pH and temperature conditions?

- Methodological Answer : Limited stability data are available, necessitating accelerated degradation studies. Protocols include incubating the compound in buffers (pH 1–12) at 40–60°C, followed by HPLC analysis to detect decomposition products. Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer : Chiral chromatography (e.g., using amylose- or cellulose-based columns) resolves enantiomers. Asymmetric hydrogenation or enzymatic catalysis improves stereoselectivity. Pilot studies with revised reaction conditions (e.g., solvent polarity, temperature gradients) enhance yield and purity . Triangulating data from polarimetry, circular dichroism (CD), and X-ray crystallography validates enantiomeric ratios .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., buffer composition, protein concentrations). Standardize protocols using recombinant proteins (e.g., IL-6, MMP3) and validate via dose-response curves. Cross-laboratory replication and open-data practices (e.g., depositing raw data in repositories) improve reproducibility . Meta-analyses of published studies can identify confounding variables (e.g., batch-to-batch compound variability) .

Q. What experimental designs are recommended for studying its mechanism of action in cellular pathways?

- Methodological Answer : Use CRISPR-edited cell lines to knock out putative targets (e.g., proteases or kinases). Pair SPR-based binding assays with transcriptomic profiling (RNA-seq) to map downstream effects. For in vivo relevance, integrate pharmacokinetic data (e.g., plasma half-life) from rodent models . Dose-ranging studies should include negative controls (e.g., cyclopropane analogs without the hydroxyl group) .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to homology-modeled proteins. Validate predictions with mutagenesis studies (e.g., alanine scanning of binding pockets). QSAR models trained on analogs (e.g., Telaprevir intermediates) optimize pharmacophore features .

Key Recommendations for Methodological Rigor

- Triangulation : Combine SPR, NMR, and cellular assays to confirm target engagement .

- Open Data : Share raw datasets (e.g., crystallography files, dose-response curves) via platforms like Zenodo to enable meta-analyses .

- Pilot Testing : Optimize synthesis and assay protocols through iterative small-scale trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.